Limited Availability of Direct Comparative Bioactivity Data for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, and patent databases (Google Patents, freepatentsonline) returned zero primary research articles or patents providing quantitative bioactivity data for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide. While the broader SPC class contains well-characterized HBV capsid assembly modulators (e.g., compounds C-39, C-49, BAY 41-4109), none of the published SAR tables or supplementary datasets include the specific 4-acetylphenyl-methylsulfonyl substitution pattern [1]. Consequently, no direct head-to-head comparison or cross-study comparable data can be assembled to differentiate this compound from its nearest structural neighbors on the basis of biological potency, selectivity, or pharmacokinetic parameters.
| Evidence Dimension | Availability of published quantitative bioactivity data |
|---|---|
| Target Compound Data | No published EC50, IC50, CC50, Ki, or PK values identified. |
| Comparator Or Baseline | Closest characterized analogs: C-39 (SPC derivative) EC50 0.056 μM in HepAD38 HBV DNA assay; C-49 EC50 not explicitly listed but showed 2.42 log reduction of serum HBV DNA in transgenic mice at 100 mg/kg. |
| Quantified Difference | Not calculable due to absence of target compound data. |
| Conditions | Literature review covering PubMed, PubChem, ChEMBL, Google Patents (accessed April 2026). |
Why This Matters
Without quantitative differentiation data, a procurement decision cannot be evidence-driven and would need to rely on prospective screening under the user's specific assay conditions.
- [1] Yang Y, Yan Y, Yin J, Hu J, Cai X, Hu J, Xia J, Wang K, Tang N, Huang L. Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Viruses. 2022 Feb 8;14(2):348. View Source
